N-(10-ethyl-11-oxo-10,11-dihydrodibenzo[b,f][1,4]oxazepin-2-yl)-3,4-dimethoxybenzenesulfonamide
Description
N-(10-ethyl-11-oxo-10,11-dihydrodibenzo[b,f][1,4]oxazepin-2-yl)-3,4-dimethoxybenzenesulfonamide is a synthetic sulfonamide derivative featuring a dibenzo[b,f][1,4]oxazepine core fused with a substituted benzenesulfonamide group. Its molecular formula is C23H22N2O6S, with a molecular weight of 454.5 g/mol . Key physicochemical properties include a logP of 3.97 (indicating moderate lipophilicity) and a polar surface area of 78.385 Ų, suggesting moderate membrane permeability . The compound’s structure is characterized by:
Properties
IUPAC Name |
N-(5-ethyl-6-oxobenzo[b][1,4]benzoxazepin-8-yl)-3,4-dimethoxybenzenesulfonamide | |
|---|---|---|
| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C23H22N2O6S/c1-4-25-18-7-5-6-8-20(18)31-19-11-9-15(13-17(19)23(25)26)24-32(27,28)16-10-12-21(29-2)22(14-16)30-3/h5-14,24H,4H2,1-3H3 | |
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
HEOXXVOQGNKPLB-UHFFFAOYSA-N | |
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CCN1C2=CC=CC=C2OC3=C(C1=O)C=C(C=C3)NS(=O)(=O)C4=CC(=C(C=C4)OC)OC | |
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C23H22N2O6S | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
454.5 g/mol | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Biological Activity
N-(10-ethyl-11-oxo-10,11-dihydrodibenzo[b,f][1,4]oxazepin-2-yl)-3,4-dimethoxybenzenesulfonamide is a compound of interest due to its potential biological activities and therapeutic applications. This article provides a comprehensive overview of its biological activity, supported by data tables and relevant case studies.
Chemical Structure and Properties
The compound has a complex structure characterized by the following molecular formula:
- Molecular Formula : C24H22N2O5S
- Molecular Weight : 418.49 g/mol
This structure includes a dibenzo[b,f][1,4]oxazepine core and a sulfonamide group, which are known for their diverse biological activities.
Research indicates that sulfonamides can exhibit various mechanisms of action, including inhibition of specific enzymes and modulation of receptor activities. The compound may act as an inhibitor of certain receptors or enzymes involved in physiological processes.
Potential Mechanisms:
- Inhibition of Enzymatic Activity : Similar compounds have shown to inhibit carbonic anhydrase and other enzymes that play crucial roles in metabolic pathways.
- Receptor Modulation : There is evidence suggesting that derivatives of dibenzo[b,f][1,4]oxazepine can selectively inhibit dopamine D2 receptors, which are implicated in various neurological disorders .
Biological Activity Studies
Recent studies have evaluated the biological activity of related compounds and provided insights into the potential effects of this compound.
Case Study: Perfusion Pressure Modulation
A study investigated the effects of benzenesulfonamide derivatives on perfusion pressure in isolated cardiovascular systems. The results indicated that certain derivatives could significantly alter perfusion pressure over time. The experimental design is summarized in Table 1 below:
| Group | Compound | Dose (nM) | Effect on Perfusion Pressure |
|---|---|---|---|
| I | Control | - | Baseline |
| II | Benzenesulfonamide | 0.001 | No significant change |
| III | Compound 2 (2,5-Dichloro-N-(4-nitro-phenyl)-benzene-sulfonamide) | 0.001 | Decreased perfusion pressure |
| IV | Compound 3 (2-Hydrazinocarbonyl-benzenesulfonamide) | 0.001 | Decreased perfusion pressure |
| V | Compound 4 (4-(2-Amino-ethyl)-benzenesulfonamide) | 0.001 | Significant decrease |
| VI | Compound 5 (4-[3-(4-Nitro-phenyl)-ureido]-benzenesulfonamide) | 0.001 | No significant change |
The study concluded that compound 4 exhibited a notable effect on perfusion pressure through potential interactions with calcium channels .
Pharmacokinetics and Toxicology
Understanding the pharmacokinetic profile is crucial for assessing the therapeutic potential of this compound. Various computational models have been used to predict its absorption, distribution, metabolism, and excretion (ADME) properties.
Key Pharmacokinetic Parameters:
Comparison with Similar Compounds
Comparison with Structurally Similar Compounds
The compound belongs to a class of dibenzo-fused heterocyclic sulfonamides. Below is a detailed comparison with analogs, focusing on structural variations, physicochemical properties, and reported biological activities.
Dibenzo[b,f][1,4]oxazepine Sulfonamide Derivatives
Dibenzo[b,f][1,4]thiazepine Analogs
Thiazepine derivatives differ by replacing the oxygen atom in the oxazepine ring with sulfur, altering electronic properties and binding affinity.
Key Findings and Implications
Sulfonamide vs. Carbamate: Replacement of sulfonamide with a carbamate (BT2) reduces molecular weight and alters target specificity, as seen in BT2’s anti-inflammatory action . Heteroatom Effects: Thiazepine analogs (S-containing) exhibit distinct electronic profiles compared to oxazepines (O-containing), influencing receptor binding kinetics .
Physicochemical Trends:
- Higher logP values (e.g., 3.97 for the target compound) correlate with increased lipophilicity, critical for blood-brain barrier penetration in neurological targets .
- Fluorinated derivatives (e.g., CAS 921920-15-2) may offer enhanced metabolic stability due to fluorine’s electronegativity .
Anti-inflammatory analogs like BT2 highlight the scaffold’s versatility in targeting diverse pathways .
Q & A
Q. What are the key synthetic challenges in preparing N-(10-ethyl-11-oxo-10,11-dihydrodibenzo[b,f][1,4]oxazepin-2-yl)-3,4-dimethoxybenzenesulfonamide, and what reaction conditions optimize yield?
Methodological Answer: The synthesis involves multi-step protocols, including:
Core oxazepine formation : Cyclization of precursor amines and ketones under acidic conditions (e.g., HCl catalysis at 80–100°C) .
Sulfonamide coupling : Reaction of the oxazepine intermediate with 3,4-dimethoxybenzenesulfonyl chloride in anhydrous DMF or THF, using triethylamine as a base to deprotonate the amine .
Purification : Chromatography (silica gel, ethyl acetate/hexane eluent) and recrystallization (ethanol/water) to achieve >95% purity.
Critical Parameters :
- Temperature control during cyclization to avoid side reactions.
- Strict anhydrous conditions during sulfonamide coupling to prevent hydrolysis .
Q. How is the molecular structure of this compound validated, and what analytical techniques are essential?
Methodological Answer:
- 1H/13C NMR : Confirm regiochemistry of the oxazepine core (e.g., ethyl group at position 10) and sulfonamide linkage. Key signals include the oxazepine carbonyl (δ 170–175 ppm in 13C) and methoxy groups (δ 3.8–4.0 ppm in 1H) .
- HPLC-MS : Assess purity (>95%) and molecular ion [M+H]⁺ matching theoretical mass (e.g., m/z 439.1 for C₂₃H₂₂N₂O₆S) .
- X-ray crystallography : Resolve ambiguities in stereochemistry or substituent positioning (if crystalline) .
Advanced Research Questions
Q. What mechanistic hypotheses explain the compound’s potential enzyme inhibition, and how can they be tested experimentally?
Methodological Answer:
- Hypothesis : The sulfonamide group mimics carboxylic acid moieties in enzyme active sites (e.g., carbonic anhydrase or kinase inhibitors) .
- Testing Strategies :
- Enzyme assays : Measure IC₅₀ values against target enzymes (e.g., fluorescence-based assays with recombinant proteins) .
- Docking studies : Use Schrödinger Suite or AutoDock to predict binding modes to active sites (validate with mutagenesis data) .
- SAR analysis : Modify substituents (e.g., methoxy → ethoxy) to correlate structural changes with activity .
Q. How can researchers resolve contradictory solubility data reported for this compound across studies?
Methodological Answer:
- Systematic Solvent Screening : Test solubility in DMSO, methanol, and aqueous buffers (pH 1–10) using nephelometry or UV-Vis spectroscopy .
- Thermodynamic Analysis : Calculate logP (experimental vs. predicted) to identify discrepancies. For example:
- Particle Size Impact : Use nano-milling or co-solvents (e.g., PEG 400) to enhance apparent solubility in biological assays .
Q. What strategies are recommended for profiling the compound’s in vitro and in vivo metabolic stability?
Methodological Answer:
In Vitro :
- Liver microsomes : Incubate with human/rat microsomes + NADPH, monitor parent compound depletion via LC-MS/MS .
- CYP inhibition screening : Use fluorogenic substrates (e.g., CYP3A4: midazolam hydroxylation).
In Vivo :
Q. How should researchers design experiments to address conflicting biological activity data (e.g., antimicrobial vs. anti-inflammatory)?
Methodological Answer:
- Dose-Response Curves : Test across 5-log concentrations (1 nM–100 μM) to differentiate specific vs. off-target effects .
- Pathway-Specific Assays :
- Anti-inflammatory : Measure TNF-α suppression in LPS-stimulated macrophages.
- Antimicrobial : Broth microdilution (MIC) against Gram+/Gram– panels .
- Counter-Screens : Include cytotoxicity assays (e.g., HEK293 viability) to rule out non-specific effects .
Q. Data Contradiction Analysis
Q. How can discrepancies in reported biological activity (e.g., varying IC₅₀ values) be critically evaluated?
Methodological Answer:
Assay Conditions : Compare buffer pH, serum content, and incubation time across studies (e.g., serum proteins may reduce free compound concentration) .
Batch Variability : Analyze purity (HPLC) and crystallinity (PXRD) of tested batches .
Statistical Rigor : Apply ANOVA or Student’s t-test to assess significance of differences (p < 0.05) .
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Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
